(5Z)-1-(3-chlorophenyl)-5-[(pyridin-2-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group and a pyridylamino methylene group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with barbituric acid under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pH, and solvent composition. The use of catalysts and automated systems can enhance yield and purity, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the context of its use, such as inhibiting bacterial growth or modulating cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Shares a similar pyrimidine core but lacks the pyridylamino methylene group.
5-(2-Pyridylamino)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Contains the pyridylamino group but differs in the substitution pattern on the pyrimidine ring.
Uniqueness: 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of a chlorophenyl group and a pyridylamino methylene group on the pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C16H11ClN4O3 |
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Molecular Weight |
342.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-hydroxy-5-[(E)-pyridin-2-yliminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H11ClN4O3/c17-10-4-3-5-11(8-10)21-15(23)12(14(22)20-16(21)24)9-19-13-6-1-2-7-18-13/h1-9,23H,(H,20,22,24)/b19-9+ |
InChI Key |
GXDHEXWWCZQNIQ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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